molecular formula C8H9Br2ClO B8478746 Deltamethric Acid Chloride

Deltamethric Acid Chloride

Cat. No.: B8478746
M. Wt: 316.42 g/mol
InChI Key: JIIXEQFJRLRHSW-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deltamethric Acid Chloride is a specialized organic compound known for its unique structural properties and reactivity. This compound features a cyclopropane ring substituted with a dibromovinyl group and a dimethyl group, along with a carbonyl chloride functional group. Its distinct configuration makes it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deltamethric Acid Chloride typically involves the bromination of a suitable precursor, such as dimethyl acetylenedicarboxylate, followed by cyclopropanation and subsequent functional group transformations. The bromination step is often carried out using bromine in an inert solvent like chloroform, under controlled conditions to ensure the formation of the desired dibromovinyl intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Deltamethric Acid Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, leading to the formation of esters, amides, or other derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atoms or the carbonyl group.

    Addition Reactions: The dibromovinyl group can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions may produce carboxylic acids or ketones.

Scientific Research Applications

Deltamethric Acid Chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new drugs or biochemical tools.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Deltamethric Acid Chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dibromovinyl group may also participate in interactions with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    (IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    (IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane methyl ester: Contains a methyl ester group instead of a carbonyl chloride.

    (IR)cis 3-(2,2-dibromovinyl)2,2-dimethylcyclopropane amide: Features an amide group in place of the carbonyl chloride.

Uniqueness

The uniqueness of Deltamethric Acid Chloride lies in its combination of a highly reactive carbonyl chloride group with a stable cyclopropane ring and dibromovinyl substituent

Properties

Molecular Formula

C8H9Br2ClO

Molecular Weight

316.42 g/mol

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Br2ClO/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m0/s1

InChI Key

JIIXEQFJRLRHSW-NJGYIYPDSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)Cl)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Br)Br)C

Origin of Product

United States

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